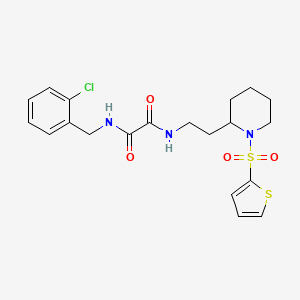![molecular formula C13H19N3O3S B2470897 (E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide CAS No. 2411326-10-6](/img/structure/B2470897.png)
(E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide, also known as DMABN, is a compound that has gained attention in scientific research due to its potential applications in various fields. DMABN is a small molecule that belongs to the class of amides and is structurally similar to other compounds that have been studied for their biological activities.
Mécanisme D'action
The mechanism of action of (E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. This compound has also been found to interact with proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of gene expression. This compound has also been found to have neuroprotective effects and has been investigated for its potential in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide in lab experiments include its high yield and purity, its ability to inhibit various enzymes and proteins, and its potential as a therapeutic agent for various diseases. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability, and its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide, including:
1. Investigating the molecular mechanisms of this compound's anti-cancer properties and its potential as a therapeutic agent for cancer.
2. Studying the effects of this compound on protein-protein interactions and its potential as a tool for understanding various biological processes.
3. Exploring the neuroprotective effects of this compound and its potential in treating neurodegenerative diseases.
4. Developing new methods for synthesizing this compound and improving its bioavailability and safety.
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-cancer properties, its ability to modulate gene expression, and its potential as a therapeutic agent for various diseases. Future research on this compound may lead to the development of new drugs and treatments for cancer, neurodegenerative diseases, and other conditions.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide can be synthesized using various methods, including the reaction of 3-methylsulfonylpyridine-2-carbaldehyde with dimethylamine followed by the reaction with 2-butenal. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been explored for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, this compound has been used as a probe to study protein-protein interactions and has been found to be a useful tool in understanding the molecular mechanisms of various biological processes. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[(3-methylsulfonylpyridin-2-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-16(2)9-5-7-13(17)15-10-11-12(20(3,18)19)6-4-8-14-11/h4-8H,9-10H2,1-3H3,(H,15,17)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBJIVYCXULSBU-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=C(C=CC=N1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=C(C=CC=N1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2470814.png)
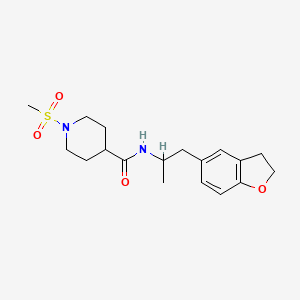
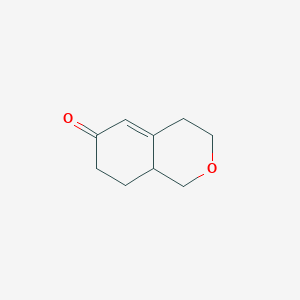
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)
![N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470825.png)
![2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2470826.png)
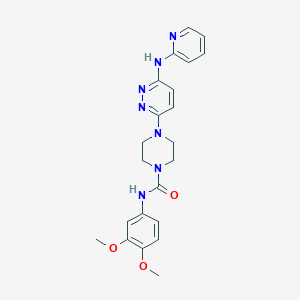
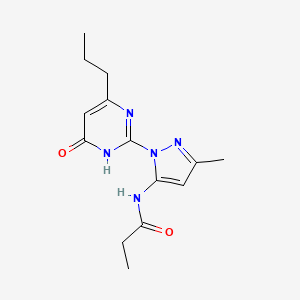

![N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2470831.png)
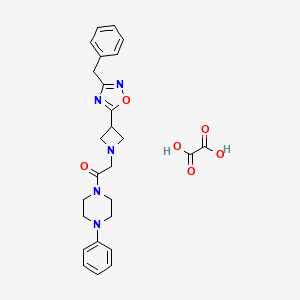
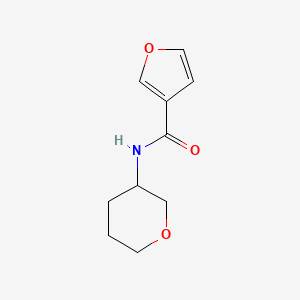
![4-[3-(Trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride](/img/structure/B2470834.png)
